molecular formula C14H20Cl2N4O2 B12836567 tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate CAS No. 1420972-79-7

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B12836567
CAS No.: 1420972-79-7
M. Wt: 347.2 g/mol
InChI Key: GTXYNEYEKZHAIR-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety. Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzyme active sites or receptor binding sites, inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

tert-Butyl 4-((2,4-dichloropyrimidin-5-yl)methyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

Properties

CAS No.

1420972-79-7

Molecular Formula

C14H20Cl2N4O2

Molecular Weight

347.2 g/mol

IUPAC Name

tert-butyl 4-[(2,4-dichloropyrimidin-5-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-19(5-7-20)9-10-8-17-12(16)18-11(10)15/h8H,4-7,9H2,1-3H3

InChI Key

GTXYNEYEKZHAIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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